molecular formula C9H16O2 B14503918 1-Pentanone, 1-(tetrahydro-2-furanyl)- CAS No. 62957-69-1

1-Pentanone, 1-(tetrahydro-2-furanyl)-

Cat. No.: B14503918
CAS No.: 62957-69-1
M. Wt: 156.22 g/mol
InChI Key: OMXUQAHCRSTYPG-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(tetrahydro-2-furanyl)- is an organic compound with the molecular formula C9H16O2 It is a ketone with a furan ring, specifically a tetrahydrofuran ring, attached to the pentanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Pentanone, 1-(tetrahydro-2-furanyl)- can be synthesized through several methods. One common approach involves the reaction of 1-pentanone with tetrahydrofuran in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of 1-pentanone, 1-(tetrahydro-2-furanyl)- may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound. Industrial production may also involve additional steps such as solvent extraction and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-(tetrahydro-2-furanyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The furan ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted furans or pentanones.

Scientific Research Applications

1-Pentanone, 1-(tetrahydro-2-furanyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-pentanone, 1-(tetrahydro-2-furanyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. Detailed studies on its molecular interactions and pathways are essential to understand its effects fully.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanone, 1-(2-furanyl)-: Similar structure but with a furan ring instead of a tetrahydrofuran ring.

    2-Pentanone: A simpler ketone without the furan ring.

    Tetrahydrofuran: A cyclic ether without the ketone group.

Uniqueness

1-Pentanone, 1-(tetrahydro-2-furanyl)- is unique due to the presence of both a ketone group and a tetrahydrofuran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

62957-69-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

1-(oxolan-2-yl)pentan-1-one

InChI

InChI=1S/C9H16O2/c1-2-3-5-8(10)9-6-4-7-11-9/h9H,2-7H2,1H3

InChI Key

OMXUQAHCRSTYPG-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1CCCO1

Origin of Product

United States

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